molecular formula C12H10BNO3 B15051669 (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid

(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid

Cat. No.: B15051669
M. Wt: 227.03 g/mol
InChI Key: RMKGKPOLEPQKRS-UHFFFAOYSA-N
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Description

(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is a useful research compound. Its molecular formula is C12H10BNO3 and its molecular weight is 227.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BNO3

Molecular Weight

227.03 g/mol

IUPAC Name

(2-methyl-[1]benzofuro[2,3-b]pyridin-8-yl)boronic acid

InChI

InChI=1S/C12H10BNO3/c1-7-5-6-9-8-3-2-4-10(13(15)16)11(8)17-12(9)14-7/h2-6,15-16H,1H3

InChI Key

RMKGKPOLEPQKRS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(O2)N=C(C=C3)C)(O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid

[1]

Executive Summary

(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid (CAS: 2365531-44-6 ) is a tricyclic heteroaryl boronic acid. It serves as a critical "distal" synthon, allowing researchers to functionalize the benzene ring of the benzofuro[2,3-b]pyridine core while retaining the 2-methylpyridine moiety as a directing group or electronic tuner. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions to construct extended conjugated systems for organic light-emitting diodes (OLEDs) and isosteres of carbazole-based kinase inhibitors.

Structural Analysis & Physiochemical Properties

Molecular Architecture

The compound features a benzofuro[2,3-b]pyridine core—a fused tricyclic system where a pyridine ring is annulated to a benzofuran moiety.[1][2]

  • Core Scaffold: Benzofuro[2,3-b]pyridine.[3][1][2][4][5][6][7]

  • Substituents:

    • Position 2 (Pyridine ring): Methyl group (-CH₃). Acts as a weak electron donor and blocks the α-position of the pyridine nitrogen, influencing solubility and steric parameters.

    • Position 8 (Benzene ring): Boronic acid group (-B(OH)₂). This is the reactive handle for cross-coupling.

  • Electronic Character: The scaffold is electron-deficient on the pyridine side (π-acceptor) and electron-rich on the benzofuran side (π-donor), creating an intrinsic internal charge transfer (ICT) potential, which is highly valued in optoelectronics.

Physiochemical Data Table

Note: Some values are predicted based on structural analogues due to the compound's specific novelty.

PropertyValue / Description
CAS Number 2365531-44-6
Molecular Formula C₁₂H₁₀BNO₃
Molecular Weight 227.02 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH (hot); Insoluble in water, hexanes
Acidity (pKa) Boronic acid: ~8.5–9.0; Pyridinium: ~3.5 (Predicted)
H-Bond Donors 2 (Boronic acid hydroxyls)
H-Bond Acceptors 3 (Pyridine N, Furan O, Boronic O)
Stability Hygroscopic; prone to dehydration (boroxine formation)
Structural Diagram & Numbering

The following diagram illustrates the core numbering scheme and the electronic push-pull nature of the molecule.

GCoreBenzofuro[2,3-b]pyridine CorePos22-Methyl Group(Steric/Electronic handle)Core->Pos2 Pyridine RingPos88-Boronic Acid(Reactive Site)Core->Pos8 Benzene RingAppApplications:OLED Hosts, Kinase InhibitorsPos2->App Solubility/PackingPos8->App Suzuki Coupling

Caption: Structural decomposition of the target molecule showing the functionalization on the distal rings of the fused heterocyclic core.

Synthetic Pathways[2][3][7][9][10]

The synthesis of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid typically follows a convergent route, constructing the tricyclic core first, followed by functionalization.

Retrosynthetic Analysis
  • Target: (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid.[3][8][9]

  • Precursor: 8-Bromo-2-methylbenzofuro[2,3-b]pyridine (CAS: 2642066-51-9).[7]

  • Core Formation: Intramolecular cyclization of O-aryl oximes or coupling of 2-halopyridines with phenols.

Primary Synthesis Protocol: Miyaura Borylation

This protocol describes the conversion of the 8-bromo precursor to the boronic acid.

Reagents:

  • Substrate: 8-Bromo-2-methylbenzofuro[2,3-b]pyridine (1.0 eq)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂[10]·CH₂Cl₂ (3–5 mol%)

  • Base: Potassium acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a dried Schlenk flask with the aryl bromide, B₂pin₂, Pd catalyst, and KOAc under an argon atmosphere.

  • Solvation: Add anhydrous 1,4-dioxane via syringe. Degas the solution by bubbling argon for 15 minutes.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC or LC-MS (Look for the boronate ester mass: M+82 relative to acid, or the acid mass if hydrolysis occurs on column).

  • Workup (Pinacol Ester Isolation): Filter through a celite pad, rinse with EtOAc, and concentrate.

  • Hydrolysis (to Boronic Acid):

    • Dissolve the pinacol ester in Acetone/H₂O (4:1).

    • Add Sodium Periodate (NaIO₄, 3.0 eq) and Ammonium Acetate (NH₄OAc, 1.5 eq).

    • Stir at room temperature for 24 hours.

    • Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallization from Acetonitrile/Water is preferred over column chromatography to avoid anhydride formation.

Synthesis Workflow Diagram

SynthesisSMStart: 2-Fluoro-6-methylpyridine+ 4-BromophenolCoreIntermediate: 8-Bromo-2-methyl-benzofuro[2,3-b]pyridineSM->Core SNAr & CyclizationBorylationMiyaura Borylation(Pd(dppf)Cl2, B2pin2, KOAc)Core->BorylationEsterPinacol Boronate EsterBorylation->EsterHydrolysisOxidative Hydrolysis(NaIO4, NH4OAc)Ester->HydrolysisTargetTarget: Boronic AcidHydrolysis->Target

Caption: Step-wise synthetic route from commercial building blocks to the target boronic acid.

Reactivity Profile & Handling

Suzuki-Miyaura Coupling Dynamics

As a nucleophile in Suzuki couplings, this boronic acid exhibits specific behaviors:

  • Protodeboronation: The benzofuran ring is relatively electron-rich. Under highly basic conditions or prolonged heating, the boronic acid moiety at the 8-position may undergo protodeboronation. Recommendation: Use mild bases (K₃PO₄ or Cs₂CO₃) and anhydrous conditions if possible.

  • Pyridyl Coordination: The nitrogen atom in the pyridine ring can coordinate to the Pd catalyst, potentially poisoning it. Recommendation: Use phosphine ligands with high steric bulk (e.g., SPhos, XPhos) to prevent N-Pd coordination.

Storage and Stability
  • Dehydration: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is reversible upon exposure to moisture but can affect stoichiometry calculations.

  • Storage: Store at 2–8°C under inert gas.

  • Handling: Avoid contact with strong oxidizing agents.

Applications in Research

Organic Electronics (OLEDs)

This molecule is a precursor for Host Materials in phosphorescent OLEDs (PhOLEDs).

  • Mechanism: The benzofuro[2,3-b]pyridine core provides a high triplet energy (E_T), essential for preventing reverse energy transfer from the dopant.

  • Modification: Coupling the 8-boronic acid with carbazole or triphenylamine derivatives creates "Bipolar" host materials, balancing hole and electron transport.

Medicinal Chemistry[2][3][9]
  • Isosterism: The scaffold acts as an isostere to α-Carbolines and Carbazoles .

  • Target Class: Kinase inhibitors (e.g., PIM kinases) often utilize planar tricyclic systems to intercalate into the ATP-binding pocket. The 8-position allows for the introduction of solubilizing groups or specific H-bond acceptors via cross-coupling.

References

  • BLD Pharm. (2024). Product Data Sheet: (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid (CAS 2365531-44-6).[3] Retrieved from

  • GuideChem. (2024). Chemical Properties of Benzofuro[2,3-b]pyridine derivatives. Retrieved from

  • RSC Advances. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives. (Contextual reference for benzofuropyridine scaffold synthesis). Retrieved from

  • ChemicalBook. (2025).[1][2][6] 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine Properties. Retrieved from

  • MDPI. (2024). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from

Technical Whitepaper: Characterization and Application of 2-Methylbenzofuro[2,3-b]pyridin-8-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylbenzofuro[2,3-b]pyridin-8-yl boronic acid (CAS: 2365531-44-6) is a specialized heterocyclic organoboron intermediate critical to the synthesis of advanced optoelectronic materials and pharmaceutical pharmacophores.[1] Characterized by its rigid, planar benzofuro[2,3-b]pyridine core, this compound serves as a pivotal "molecular handle" in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Its structural integrity—combining the electron-deficient pyridine ring with the electron-rich benzofuran system—makes it an ideal candidate for constructing high-efficiency host materials for Organic Light-Emitting Diodes (OLEDs) and exploring structure-activity relationships (SAR) in kinase inhibitor development. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The molecule features a tricyclic fused system where a pyridine ring is annulated to a benzofuran moiety.[2][3][4] The boronic acid functionality at the C8 position (on the benzene ring) allows for regioselective derivatization, while the methyl group at C2 (on the pyridine ring) modulates solubility and electronic properties.

Table 1: Core Specifications
PropertyData
Chemical Name (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid
CAS Number 2365531-44-6
Molecular Formula C₁₂H₁₀BNO₃
Molecular Weight 227.02 g/mol
Core Scaffold Benzofuro[2,3-b]pyridine
Physical State Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~8.5 (Boronic acid), ~3.8 (Pyridine N)

Synthesis & Manufacturing Workflows

The synthesis of 2-methylbenzofuro[2,3-b]pyridin-8-yl boronic acid typically proceeds via the functionalization of a halogenated precursor. Two primary pathways are employed depending on the scale and functional group tolerance required: Miyaura Borylation (Transition Metal-Catalyzed) and Lithium-Halogen Exchange (Cryogenic).

Pathway Analysis
  • Miyaura Borylation (Preferred): Utilizes a Palladium catalyst to couple bis(pinacolato)diboron with the 8-bromo precursor. This method is robust, scalable, and tolerant of the pyridine nitrogen, avoiding the need for protecting groups.

  • Lithiation-Borylation: Involves treating the 8-bromo derivative with n-butyllithium at -78°C, followed by quenching with triisopropyl borate. While direct, this method requires strictly anhydrous conditions and may suffer from side reactions at the pyridine ring (nucleophilic attack by alkyl lithium).

Experimental Protocol: Miyaura Borylation

Objective: Conversion of 8-bromo-2-methylbenzofuro[2,3-b]pyridine to the boronic acid.

Reagents:

  • Substrate: 8-Bromo-2-methylbenzofuro[2,3-b]pyridine (CAS: 2642066-51-9)[5]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium Acetate (KOAc)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with the substrate (1.0 eq), B₂pin₂ (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq). Evacuate and backfill with Argon three times.

  • Solvation: Add anhydrous, degassed 1,4-dioxane (0.1 M concentration relative to substrate).

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor conversion via LC-MS (Target mass: [M+H]⁺ corresponding to the boronate ester).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

  • Hydrolysis (to Boronic Acid): Dissolve the crude pinacol ester in Acetone/Water (4:1). Add NaIO₄ (3.0 eq) and NH₄OAc (3.0 eq). Stir at room temperature for 24 hours.

  • Purification: Extract with Ethyl Acetate. The boronic acid may precipitate or require recrystallization from Acetonitrile/Water.

Visual Synthesis Workflow

SynthesisPathway Precursor 8-Bromo-2-methyl- benzofuro[2,3-b]pyridine (CAS: 2642066-51-9) Reagents Reagents: B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Precursor->Reagents Intermediate Intermediate: Pinacol Boronate Ester Reagents->Intermediate Miyaura Borylation Hydrolysis Hydrolysis: NaIO4 / NH4OAc or HCl (aq) Intermediate->Hydrolysis Product Target Product: (2-Methylbenzofuro[2,3-b] pyridin-8-yl)boronic acid (CAS: 2365531-44-6) Hydrolysis->Product Cleavage

Figure 1: Synthetic route from the brominated precursor to the target boronic acid via a boronate ester intermediate.

Applications in Research & Development

The unique electronic signature of the benzofuro[2,3-b]pyridine core drives its utility in two primary fields:

Organic Electronics (OLEDs)

This molecule serves as a critical building block for Phosphorescent OLED (PHOLED) host materials.

  • Mechanism: The benzofuro[2,3-b]pyridine core possesses a high triplet energy (E_T) and excellent thermal stability.

  • Application: By coupling the boronic acid with carbazole or triazine derivatives, researchers synthesize "bipolar" host materials. These materials balance hole and electron transport, significantly improving the quantum efficiency and lifetime of green and red OLED devices.

  • Example Reaction: Suzuki coupling with 2-chloropyridine derivatives yields bidentate ligands (e.g., 2-methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine) used in Iridium(III) complexes.

Medicinal Chemistry[1][8]
  • Kinase Inhibition: The planar tricyclic structure mimics the adenosine triphosphate (ATP) binding motif found in many kinase inhibitors. The boronic acid allows for the rapid generation of libraries via cross-coupling to explore the "chemical space" around the C8 position.

  • Bioisosteres: It acts as a bioisostere for other tricyclic systems like carbazoles or dibenzofurans, potentially improving metabolic stability due to the presence of the pyridine nitrogen.

Application Workflow Diagram

Applications cluster_OLED Material Science (OLEDs) cluster_MedChem Medicinal Chemistry Core (2-Methylbenzofuro[2,3-b] pyridin-8-yl)boronic acid Step1 Suzuki Coupling (with Aryl Halides) Core->Step1 Library Combinatorial Library Generation Core->Library HostMat Bipolar Host Materials (High Triplet Energy) Step1->HostMat IrComplex Ir(III) Complex Ligands (Green Emitters) Step1->IrComplex Kinase Kinase Inhibitors (ATP-Competitive) Library->Kinase

Figure 2: Downstream applications in optoelectronics and drug discovery.

Handling, Stability, and Storage

Boronic acids are dynamic molecules that exist in equilibrium with their dehydrated trimeric form (boroxines). Proper handling is essential to maintain stoichiometry in reactions.

Stability Profile
  • Dehydration: Upon heating or prolonged storage in dry conditions, 3 molecules of boronic acid lose 3 water molecules to form a cyclic boroxine. This is reversible upon exposure to aqueous solvents.

  • Protodeboronation: Under highly acidic or basic conditions at elevated temperatures, the C-B bond may cleave, yielding the hydro-deboronated parent arene.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert atmosphere (Argon/Nitrogen) is recommended to prevent oxidative degradation, although the compound is relatively air-stable compared to alkyl boranes.

  • Container: Tightly sealed glass vials; avoid prolonged exposure to moisture unless intended for immediate use.

References

  • PubChem. (n.d.).[6][7] 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine.[8][5][9] National Library of Medicine. Retrieved from [Link]

  • Arkivoc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]

Sources

Therapeutic potential of benzofuro[2,3-b]pyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Benzofuro[2,3-b]pyridine Derivatives in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuro[2,3-b]pyridine scaffold represents a privileged, yet under-explored, heterocyclic architecture in modern medicinal chemistry. Distinct from its more common isomer, benzofuro[3,2-b]pyridine, the [2,3-b] fused system has recently emerged as a potent template for diversity-oriented synthesis (DOS) and targeted oncology therapeutics.

This technical guide synthesizes recent breakthroughs (2022–2025) identifying benzofuro[2,3-b]pyridine derivatives as high-selectivity cytotoxic agents and novel inhibitors of ferritinophagy . By disrupting the NCOA4-FTH1 interaction, specific derivatives have demonstrated the ability to modulate ferroptosis, opening new avenues for treating iron-dependent pathologies and chemo-resistant cancers.

Chemical Architecture & Scaffold Analysis

The benzofuro[2,3-b]pyridine core consists of a pyridine ring fused to a benzofuran system. The specific [2,3-b] fusion places the pyridine nitrogen at a position that significantly alters the electronic landscape compared to the [3,2-b] isomer, affecting both metabolic stability and binding affinity.

  • Core Structure: Tricyclic planar aromatic system.

  • Key Pharmacophores:

    • N1-Position: Critical for solubility and hydrogen bond acceptance.

    • C2/C4-Positions: "Hotspots" for aryl or alkyl substitution via cross-coupling.

    • O-Linkage: Provides structural rigidity, mimicking biaryl ether pharmacophores found in kinase inhibitors.

Structural Comparison
FeatureBenzofuro[2,3-b]pyridineBenzofuro[3,2-b]pyridine
Fusion Bond Pyridine C2-C3 fused to Furan C2-C3Pyridine C3-C2 fused to Furan C2-C3
Nitrogen Environment More exposed; accessible for N-alkylationSterically shielded in some conformers
Primary Bioactivity Ferritinophagy inhibition, CytotoxicityTopoisomerase II inhibition

Synthetic Strategies: Accessing the Scaffold

Historically, accessing the [2,3-b] core was synthetically demanding. Recent methodologies have streamlined this into robust, one-pot protocols allowing for rapid library generation.

The Metalation / Negishi Cross-Coupling / SNAr Sequence

The most authoritative method for constructing the core involves a telescoped sequence starting from commercially available fluoropyridines and 2-bromophenyl acetates. This approach avoids isolation of unstable intermediates.

Mechanism:

  • Directed Ortho-Lithiation (DoM): Lithiation of the fluoropyridine.[1]

  • Transmetalation: Conversion to an organozinc species.

  • Negishi Coupling: Pd-catalyzed coupling with 2-bromophenyl acetate.[2]

  • Intramolecular SNAr: Cyclization to form the furan ring.

SynthesisWorkflow Start Fluoropyridine (Precursor) Lithiation 1. LDA, -78°C (Ortho-Lithiation) Start->Lithiation Zincation 2. ZnCl2 (Transmetalation) Lithiation->Zincation Coupling 3. Pd-XPhos G3 2-Bromophenyl acetate (Negishi Coupling) Zincation->Coupling Cyclization 4. KOtBu, 70°C (Intramolecular SNAr) Coupling->Cyclization Product Benzofuro[2,3-b]pyridine Scaffold Cyclization->Product

Figure 1: Telescoped synthesis workflow for benzofuro[2,3-b]pyridine via Negishi cross-coupling and SNAr cyclization.[1][3][4]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

Recent diversity-oriented synthesis (DOS) campaigns have elucidated key SAR trends, particularly for oncology indications.

Oncology: Cytotoxicity & Selectivity

Derivatives substituted at the 2O-position (ether linkage at the C2 position of the pyridine ring) have shown remarkable potency.

  • Lead Compounds:

    • m-Bromobenzyl derivative (5b )[5]

    • Methylcyano derivative (5g )[5]

  • Activity Profile: Compound 5g demonstrated a Selectivity Index (SI) of >71 for HeLa cells over normal cells, significantly outperforming Doxorubicin (SI = 6.[5]7) in comparative assays.

Emerging Target: Ferritinophagy Inhibition

A 2025 study identified benzofuro[2,3-b]pyridine pseudonatural products (PNPs) as specific inhibitors of ferritinophagy (autophagic turnover of ferritin).[6]

  • Compound 4k: Acts by targeting NCOA4 (Nuclear Receptor Coactivator 4).[6]

  • Mechanism: Disrupts the interaction between NCOA4 and Ferritin Heavy Chain 1 (FTH1), preventing iron release and suppressing ferroptosis. This is a critical mechanism for protecting tissues from acute injury (e.g., ConA-induced liver injury).

SAR Summary Table
PositionModificationEffect on Potency/Selectivity
C2 (Pyridine) Methylcyano (-CH2CN)Significantly Increased. High selectivity for cervical cancer (HeLa).[5]
C2 (Pyridine) m-BromobenzylIncreased. Broad-spectrum cytotoxicity.[5]
N1 (Pyridine) AlkylationVariable.[7] Often improves solubility but can reduce binding affinity if steric bulk is too high.
Core Scaffold BrominationAllows for further cross-coupling; essential for library expansion.

Mechanism of Action: Ferritinophagy Modulation

The ability of benzofuro[2,3-b]pyridine derivatives (specifically compound 4k ) to inhibit ferritinophagy represents a novel therapeutic modality.[6]

Pathway Logic:

  • Normal State: NCOA4 binds Ferritin (FTH1) and traffics it to the lysosome for degradation (ferritinophagy), releasing free iron (Fe²⁺).

  • Inhibition: The derivative binds NCOA4, blocking the NCOA4-FTH1 interface.

  • Result: Ferritin is stabilized, lysosomal degradation is blocked, and intracellular labile iron levels decrease.

  • Therapeutic Outcome: Suppression of ferroptosis (iron-dependent cell death), protecting against acute organ failure.

MOA cluster_cell Intracellular Mechanism NCOA4 NCOA4 Protein Complex NCOA4-Ferritin Complex NCOA4->Complex Normal Binding Ferritin Ferritin (FTH1) (Iron Storage) Ferritin->Complex Lysosome Lysosomal Degradation Complex->Lysosome Autophagy IronPool Labile Iron Pool (Fe2+ Increase) Lysosome->IronPool Iron Release Ferroptosis Ferroptosis (Cell Death) IronPool->Ferroptosis Lipid Peroxidation Drug Benzofuro[2,3-b]pyridine Derivative (e.g., 4k) Drug->NCOA4 Binds Target Drug->Complex BLOCKS Interaction

Figure 2: Mechanism of action for ferritinophagy inhibition. The derivative blocks the NCOA4-mediated transport of ferritin to the lysosome, preventing iron overload and subsequent ferroptosis.

Experimental Protocols

Protocol A: One-Pot Synthesis of Benzofuro[2,3-b]pyridine

Adapted from synthesis methodologies described in J. Org. Chem. (2023).[3][8]

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[9]

  • LDA (Lithium Diisopropylamide, 1.3 equiv)

  • ZnCl₂ (1.3 equiv, 0.7 M in THF)[9]

  • 2-Bromophenyl acetate (1.0 equiv)

  • Pd-XPhos G3 (2 mol%)[4][9]

  • XPhos (2 mol%)[4][9]

  • KOtBu (Potassium tert-butoxide, 2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Lithiation: Cool a solution of 2-fluoropyridine in anhydrous THF to -25°C (or -78°C depending on substrate sensitivity). Add LDA dropwise. Stir for 5–15 minutes.

  • Zincation: Add ZnCl₂ solution dropwise at -25°C. Remove the cooling bath and allow the mixture to warm to room temperature (25°C) . Stir for 30 minutes to ensure complete transmetalation.

  • Cross-Coupling: Add the Pd-XPhos G3 precatalyst, XPhos ligand, and 2-bromophenyl acetate.[4]

  • Cyclization: Add KOtBu solution (dissolved in THF). Heat the reaction mixture to 70°C and stir overnight (12–16 hours).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organic layers over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the benzofuro[2,3-b]pyridine product.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation protocol for SAR assessment.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Dissolve benzofuro[2,3-b]pyridine derivatives in DMSO. Prepare serial dilutions in culture medium. Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add DMSO (100 µL) to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Future Outlook

The benzofuro[2,3-b]pyridine scaffold is poised for significant growth in two distinct areas:

  • Selective Oncology: The high selectivity index of 2O-substituted derivatives suggests potential for antibody-drug conjugate (ADC) payloads where potency and selectivity are paramount.

  • Ferroptosis Modulation: As the role of iron metabolism in neurodegeneration and ischemia becomes clearer, the specific NCOA4-targeting capability of this scaffold offers a unique chemical probe for "undruggable" protein-protein interactions.

Key Challenges:

  • Solubility: The planar tricyclic nature can lead to poor aqueous solubility. Future SAR must focus on introducing polar solubilizing groups (e.g., morpholine, piperazine) at the N1 or C4 positions without compromising the core pharmacophore.

References

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Diversity Oriented Strategy (DOS) for the Efficient Synthesis of Benzofuro[2,3-b]pyridine Derivatives with Anticancer Activity Source: ChemMedChem (PubMed) URL:[Link]

  • Identification of Benzofuro[2,3-b]pyridine Pseudonatural Product as a Novel Class of Ferritinophagy Inhibitors that Potently Suppress Ferroptosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Electronic Properties of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid for OLED Applications

[1][2]

Executive Summary

Molecule: (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid CAS: 2365531-44-6 Role: Critical Synthetic Intermediate / Scaffold Precursor Primary Application: Synthesis of Bipolar Host Materials and TADF Emitters for Blue/Green OLEDs.[1]

This technical guide analyzes the electronic and synthetic profile of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid. While this molecule is a reagent rather than a final device material, its intrinsic electronic architecture—a fused donor-acceptor core—dictates the performance of the high-efficiency Organic Light-Emitting Diode (OLED) materials derived from it.[1]

Molecular Architecture & Electronic Theory

The utility of this boronic acid stems from the benzofuro[2,3-b]pyridine core.[1] This fused heterocycle represents a "weak acceptor" moiety, essential for constructing bipolar charge-transport materials.[1]

Structural Logic
  • The Core (Benzofuro[2,3-b]pyridine): A fusion of an electron-rich benzofuran and an electron-deficient pyridine.[1] This induces a natural internal dipole, facilitating Intramolecular Charge Transfer (ICT) in final derivatives.[1]

  • 2-Methyl Group (Steric & Electronic Modulation):

    • Electronic: The methyl group exerts a weak inductive (+I) effect on the pyridine ring, slightly raising the LUMO level compared to the non-methylated analog. This prevents electron trapping at the core, improving device lifetime.[1]

    • Morphological: It disrupts

      
      -
      
      
      stacking in the solid state, reducing crystallization risk and promoting the formation of stable amorphous films—a critical requirement for OLED longevity.[1]
  • 8-yl Boronic Acid (The Reactive Handle): Located on the phenyl ring (distal to the pyridine nitrogen), this position allows for the extension of conjugation via Suzuki-Miyaura coupling without disrupting the electron-withdrawing nature of the pyridine side.

Electronic Energy Levels (Derived for Core Scaffold)

The following values represent the electronic baseline for materials synthesized using this precursor (e.g., when coupled to a Carbazole donor).

PropertyValue (Approx.)Significance
HOMO -6.0 eV to -5.8 eVDeep HOMO supports hole blocking in Electron Transport Layers (ETL).[1]
LUMO -2.4 eV to -2.1 eVFacilitates electron injection; "Weak acceptor" nature ensures high Triplet Energy.[1]
Triplet Energy (

)
2.95 eV - 3.05 eV CRITICAL: High

confines excitons on blue/green phosphorescent dopants (e.g., Ir(ppy)3) or TADF emitters, preventing reverse energy transfer.[1]
Singlet-Triplet Gap (

)
Low (< 0.2 eV in TADF derivatives)When coupled with strong donors (e.g., Acridine), this core enables efficient Reverse Intersystem Crossing (RISC).[1][2]

Visualization: Electronic & Synthetic Workflow[1][4][5][6][7]

The following diagram illustrates the transition from the boronic acid precursor to a functional OLED Host Material, highlighting the electronic impact of the structural components.

Gcluster_propsElectronic ImpactPrecursor(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid(The Reagent)CouplingSuzuki-MiyauraCross-CouplingPrecursor->CouplingFinalMaterialBipolar Host Material(D-A System)Coupling->FinalMaterial Pd(PPh3)4 / K2CO3DonorDonor Halide(e.g., Bromo-Carbazole)Donor->CouplingDeviceOLED EML(Emissive Layer)FinalMaterial->Device Vacuum DepositionProp1High Triplet Energy(>2.9 eV)FinalMaterial->Prop1Prop2Bipolar Transport(Hole & Electron)FinalMaterial->Prop2

Caption: Workflow transforming the boronic acid precursor into a functional bipolar host, enabling high triplet energy confinement in OLED devices.

Synthetic Protocols (Self-Validating Systems)[1]

For researchers utilizing CAS 2365531-44-6, the purity of the final material is paramount.[1] Impurities (halogens, metal ions) act as quenching sites in OLEDs.[1]

Protocol: Synthesis of a Bipolar Host (Suzuki Coupling)

This protocol describes coupling the (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid with a brominated carbazole derivative (e.g., 9-phenyl-3-bromo-carbazole) to create a host material.[1]

Reagents:

  • (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid (1.2 eq)[1]

  • Aryl Bromide Partner (1.0 eq)[1]

  • Pd(PPh3)4 (0.03 eq) or Pd2(dba)3/S-Phos for sterically hindered substrates.[1]

  • K2CO3 (2.0 M aqueous solution)[1]

  • Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Degassing (Critical): Charge the reaction vessel with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times. Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.
    
  • Solvent Addition: Inject degassed Toluene/Ethanol and the aqueous base under counter-flow of

    
    .
    
  • Reflux: Heat the mixture to 90-100°C for 12–24 hours. Monitor via TLC or HPLC.[1] The disappearance of the aryl bromide is the limiting factor.

  • Work-up: Cool to Room Temperature (RT). Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine and water. Dry over

    
    .[1][3]
    
  • Purification (OLED Grade):

    • Flash Column Chromatography: Silica gel (Hexane/DCM gradient).

    • Recrystallization: Perform twice using Toluene/Hexane to remove trace isomers.[1]

    • Sublimation: Mandatory for device fabrication.[1] Sublime the powder at high vacuum (

      
       Torr) to remove trace Pd and organic impurities.
      
Handling the Boronic Acid Precursor
  • Storage: Store at 2-8°C. Boronic acids can undergo dehydration to form boroxines (anhydrides). This is reversible under the aqueous basic conditions of the Suzuki coupling, but accurate weighing requires checking for boroxine content (via H-NMR).[1]

  • Deboronation Risk: In highly sterically hindered couplings, protodeboronation (loss of the

    
     group) is a side reaction.[1] If observed, switch to anhydrous conditions using 
    
    
    and DMF/Dioxane.

OLED Device Integration

When this precursor is converted into a host material (e.g., 2-Me-BFP-Cz ), it serves a specific function in the Emissive Layer (EML).[1]

Device Architecture

A typical Phosphorescent OLED (PhOLED) stack utilizing this core:

LayerMaterialThicknessFunction
Anode ITO150 nmHole Injection
HIL HAT-CN10 nmHole Injection Layer
HTL TAPC or TCTA40 nmHole Transport / Electron Blocking
EML Host: 2-Me-BFP-Cz + Dopant: Ir(ppy)330 nmRecombination Zone (Host derived from precursor)
ETL TmPyPB40 nmElectron Transport / Hole Blocking
Cathode LiF / Al1 nm / 100 nmElectron Injection
Mechanism of Action
  • Charge Balance: The benzofuro[2,3-b]pyridine moiety (from the boronic acid) accepts electrons, while the coupled partner (e.g., Carbazole) transports holes.[1] This bipolarity widens the recombination zone, reducing exciton quenching at interfaces.[1]

  • Triplet Confinement: The high triplet energy (

    
     eV) of the core ensures that triplet excitons generated on the green phosphorescent dopant (
    
    
    eV) or blue TADF dopant (
    
    
    eV) are not transferred back to the host (Endothermic transfer).

References

  • Lee, G. H., & Kim, Y. S. (2018). Benzofuropyridine-Based Highly Efficient Thermally Activated Delayed Fluorescence Emitters.[1][2] Journal of Nanoscience and Nanotechnology, 18(9), 6635-6639.[1][2]

  • Lee, G. H., Choi, D. H., & Kim, Y. S. (2019). Theoretical Study of Benzofuro-Pyridine Derivatives-Based Organic Light-Emitting Diodes Exhibiting Thermally Activated Delayed Fluorescence.[1][2] Journal of Nanoscience and Nanotechnology, 19(8), 4787-4790.[1][4]

  • Sasabe, H., & Kido, J. (2013). Multifunctional Materials for High-Performance OLEDs: Challenges and Perspectives.[1] European Journal of Organic Chemistry.[1] (Contextual grounding for benzofuran/pyridine hosts). [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for the synthesis section).

Literature review of 2-methylbenzofuro[2,3-b]pyridine scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylbenzofuro[2,3-b]pyridine Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets – is a cornerstone of modern drug discovery. The 2-methylbenzofuro[2,3-b]pyridine core, a rigid tricyclic heterocyclic system, has emerged as one such scaffold of significant interest. This guide provides a comprehensive technical overview of its synthesis, biological activities, and burgeoning applications in the development of novel therapeutics.

The unique three-dimensional architecture of the 2-methylbenzofuro[2,3-b]pyridine scaffold, which combines the structural features of benzofuran and pyridine, imparts favorable physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving aqueous solubility.[1] The fused ring system provides a rigid backbone for the precise spatial orientation of various substituents, allowing for the fine-tuning of pharmacological activity. This structural versatility has led to the discovery of potent and selective modulators of a diverse range of biological targets, from kinases to protein-protein interactions.

Synthetic Strategies for Assembling the Core

The construction of the 2-methylbenzofuro[2,3-b]pyridine scaffold can be achieved through several synthetic routes. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, followed by an intramolecular cyclization. This approach offers a high degree of flexibility for introducing substituents on both the benzofuran and pyridine moieties.

Representative Synthetic Protocol: Palladium-Catalyzed Synthesis

This protocol outlines a general procedure for the synthesis of a substituted 2-methylbenzofuro[2,3-b]pyridine derivative.

Step 1: Suzuki Coupling

  • To a solution of a suitable boronic acid or ester intermediate (1.0 eq) in a solvent mixture such as tetrahydrofuran and water, add the corresponding 2-bromopyridine derivative (1.2 eq).

  • Add a base, typically potassium carbonate (2.0 eq).

  • Degas the mixture with nitrogen or argon for 30 minutes.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[2]

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 12 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled intermediate.

Step 2: Intramolecular Cyclization

  • The subsequent cyclization to form the benzofuran ring can be achieved under various conditions, often involving a copper or palladium catalyst, depending on the specific substrates.

G cluster_synthesis Synthetic Workflow Start 2-Bromopyridine Derivative + Boronic Acid Intermediate Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki_Coupling Intermediate Coupled Intermediate Suzuki_Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final_Product 2-Methylbenzofuro[2,3-b]pyridine Cyclization->Final_Product

Caption: Generalized synthetic workflow for 2-methylbenzofuro[2,3-b]pyridine.

Biological Activities and Therapeutic Applications

The 2-methylbenzofuro[2,3-b]pyridine scaffold has demonstrated a remarkable range of biological activities, leading to its exploration in various therapeutic areas.

Anticancer Properties

Derivatives of the closely related furo[2,3-b]pyridine scaffold have shown potent cytotoxic activities against breast cancer cell lines, such as MCF-7 and MDA-MB-231.[3] Molecular docking studies suggest that these compounds may exert their effects by binding to key signaling proteins like AKT1, estrogen receptor alpha (ERα), and HER2.[3] The structural rigidity and tunable substitution patterns of the 2-methylbenzofuro[2,3-b]pyridine core make it an attractive framework for developing selective and potent anticancer agents. Similarly, thieno[2,3-b]pyridines, a related class of compounds, have been shown to inhibit prostate cancer proliferation and motility, even in models resistant to current therapies.[4]

Inhibition of Ferritinophagy and Ferroptosis

A groundbreaking study identified a 2-methylbenzofuro[2,3-b]pyridine derivative, compound 4k, as a novel and specific inhibitor of ferritinophagy.[5] Ferritinophagy is a cellular process that degrades the iron-storage protein ferritin, releasing iron and promoting a form of iron-dependent cell death called ferroptosis. Compound 4k was found to act by targeting the nuclear receptor coactivator 4 (NCOA4) and disrupting its interaction with ferritin.[5] This discovery highlights the potential of this scaffold in developing treatments for diseases associated with excessive ferroptosis, such as acute liver injury.[5]

G cluster_ferroptosis Inhibition of Ferritinophagy NCOA4 NCOA4 Interaction NCOA4->Interaction Ferritin Ferritin Ferritin->Interaction Compound_4k 2-Methylbenzofuro[2,3-b]pyridine (Compound 4k) Compound_4k->Interaction Inhibits Ferritinophagy Ferritinophagy Interaction->Ferritinophagy Leads to Ferroptosis Ferroptosis Ferritinophagy->Ferroptosis Promotes

Caption: Mechanism of ferritinophagy inhibition.

Anti-inflammatory and Autoimmune Diseases

The interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of innate immune signaling, and its inhibition is a promising strategy for treating inflammatory and autoimmune diseases.[6] A series of IRAK4 inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold have been developed.[6] Optimization of a screening hit led to the discovery of potent inhibitors with improved pharmacokinetic profiles.[6] These findings suggest that the broader benzofuro[2,3-b]pyridine class of compounds holds significant potential for the development of novel anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

The biological activity of 2-methylbenzofuro[2,3-b]pyridine derivatives can be significantly influenced by the nature and position of substituents on the tricyclic core. While specific SAR studies for this exact scaffold are emerging, general principles can be drawn from related benzofuran and pyridine-containing compounds.[7][8]

Position of Substitution Effect on Activity Rationale
C2-Methyl GroupGenerally important for activityMay be involved in key hydrophobic interactions with the target protein.
Benzene RingSubstitution with electron-withdrawing or -donating groups can modulate potency and selectivity.Alters the electronic properties of the scaffold and can introduce new binding interactions.
Pyridine RingModifications can impact solubility, metabolic stability, and target engagement.The nitrogen atom is a key site for hydrogen bonding.

Future Directions and Conclusion

The 2-methylbenzofuro[2,3-b]pyridine scaffold is a versatile and promising platform for the discovery of new drugs. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a highly attractive starting point for medicinal chemistry campaigns. Future research will likely focus on:

  • Expansion of the Chemical Space: Synthesizing novel libraries of derivatives to explore a wider range of biological targets.

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising compounds.

  • Optimization of ADME Properties: Improving the drug-like properties of lead compounds to enhance their clinical potential.

References

  • 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine synthesis - chemicalbook.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC).
  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC - NIH.
  • Synthesis route of 1,2-methyl-8-(2-pyridine)benzofuran [2,3-B] pyridine... - ResearchGate.
  • 2-Methylfuro[2,3-b]pyridine | C8H7NO | CID 583578 - PubChem.
  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors.
  • Benzofuro[3,2‐b]Pyridine with antiproliferative activity. - ResearchGate.
  • Identification of Benzofuro[2,3- b]pyridine Pseudonatural Product as a Novel Class of Ferritinophagy Inhibitors that Potently Suppress Ferroptosis - PubMed.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed.
  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - MDPI.
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate.
  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.
  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed.
  • 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine | 1609373-99-0 - ChemicalBook.
  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.

Sources

Technical Guide: Stability and Handling of Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Heterocyclic Boronic Acids Under Ambient Conditions Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The "2-Heterocyclic" Paradox

In modern drug discovery, heterocyclic biaryls are ubiquitous pharmacophores. The Suzuki-Miyaura cross-coupling reaction is the primary method for their synthesis. However, a critical paradox exists: the most electronically desirable substrates for medicinal chemistry—2-pyridyl, 2-furanyl, and 2-thiophenyl boronic acids —are also the most kinetically unstable under ambient conditions.

This guide analyzes the mechanistic origins of this instability (primarily protodeboronation), provides quantitative stability profiles, and details authoritative protocols for stabilization, storage, and quality control using


B NMR spectroscopy.

Mechanistic Analysis: Why C–B Bonds Fail

The degradation of heterocyclic boronic acids is not a random oxidative event; it is a specific, chemically driven hydrolysis of the carbon-boron bond known as protodeboronation .

The Mechanism of Protodeboronation

Unlike phenylboronic acids, which are relatively robust, 2-heterocyclic variants possess a heteroatom (N, O, S) adjacent to the boron center. This proximity catalyzes C–B bond cleavage through specific pathways depending on pH.

  • Pathway A: Base-Catalyzed (Boronate Anion Pathway): At pH >

    
    , the boronic acid forms a tetrahedral boronate anion. In 2-pyridyl systems, the electron-rich nature of the ring (or specific coordination effects) stabilizes the transition state for protonation at the ipso-carbon, leading to C–B cleavage.
    
  • Pathway B: Metal-Catalyzed: Trace transition metals (often residues from synthesis) can drastically accelerate protodeboronation.

  • Pathway C: The "Zwitterionic" Trap (2-Pyridyl Specific): The basic nitrogen atom can internally coordinate with the empty p-orbital of the boron, or facilitate proton transfer, creating a zwitterion that is highly susceptible to hydrolysis.

Visualization: The Protodeboronation Cascade

The following diagram illustrates the critical failure mode for 2-pyridyl boronic acid.

Protodeboronation cluster_0 Critical Instability Factor Start 2-Pyridyl Boronic Acid (sp2, Trigonal) Inter Tetrahedral Boronate Intermediate (sp3) Start->Inter + OH- (Base) TS Protonation at Ipso-Carbon (TS) Inter->TS + H2O (Slow Step) End Pyridine + Boric Acid (Decomposition) TS->End - B(OH)4-

Figure 1: Simplified mechanism of base-mediated protodeboronation. The formation of the tetrahedral intermediate activates the C-B bond for cleavage.

Stability Profiling: Quantitative Comparison

The half-life (


) of boronic acids varies exponentially based on the heteroatom position. The "2-position" effect is the most destructive.

Table 1: Comparative Stability of Boronic Acids (Ambient Conditions, Neutral pH)

Substrate ClassRepresentative StructureApprox. Shelf Life (Solid, Air)Hydrolytic Stability (

in solution)
Primary Degradation Mode
Phenyl Phenylboronic acid> 1 YearWeeks/MonthsOxidation (Slow)
3-Pyridyl 3-Pyridylboronic acidMonthsDaysProtodeboronation
2-Pyridyl 2-Pyridylboronic acid< 1 Week Minutes to Hours Rapid Protodeboronation
2-Furan 2-Furanylboronic acidDaysHoursPolymerization / Hydrolysis
MIDA Boronate 2-Pyridyl MIDAIndefinite Indefinite (Neutral pH)None (Protected)

Critical Insight: 2-Pyridyl boronic acid is often described as "transient." Attempts to store the free acid result in rapid conversion to pyridine and boric acid. This is why it is rarely sold commercially as the free acid.

Strategic Stabilization: The MIDA Solution

To overcome the inherent instability of the C–B bond in heterocycles, the boron atom must be "masked" to prevent the formation of the reactive tetrahedral intermediate until the moment of cross-coupling.

MIDA Boronates (The Gold Standard)

N-methyliminodiacetic acid (MIDA) boronates utilize a rigid bicyclic cage. The nitrogen atom of the MIDA ligand coordinates to the boron, filling its empty p-orbital.

  • Mechanism: This

    
     hybridization renders the boron unreactive toward protodeboronation and oxidation.
    
  • Release: The active boronic acid is released in situ using a mild base (e.g.,

    
    ) or hydrolyzed rapidly with NaOH.
    
Handling Decision Matrix

Use this workflow to determine the appropriate reagent form for your campaign.

ReagentSelection Start Target: Heterocyclic Boron Reagent Q1 Is the Boron at the 2-position (adjacent to N, O, S)? Start->Q1 Stable Use Free Boronic Acid or Pinacol Ester Q1->Stable No (e.g., 3-pyridyl) Unstable High Instability Risk Q1->Unstable Yes (e.g., 2-pyridyl) Q2 Is atom-economy critical? (Scale-up vs. Discovery) Unstable->Q2 MIDA Select MIDA Boronate (Solid, Shelf-Stable) Q2->MIDA Discovery/General Use BF3 Select Potassium Trifluoroborate (Stable Salt) Q2->BF3 Process/Cost Sensitive

Figure 2: Decision matrix for selecting the stable form of heterocyclic boron reagents.

Operational Protocols & Quality Control

Trustworthiness in data requires rigorous QC. Visual inspection is insufficient for boronic acids; they often remain white solids even after significant degradation (boric acid is also a white solid).

Protocol: B NMR Quality Control

Boron-11 NMR is the only definitive method to assess purity and speciation.

Parameters:

  • Solvent:

    
     or 
    
    
    
    (Avoid
    
    
    if checking for anhydride formation).
  • Frequency: >128 MHz preferred.

  • Reference:

    
     (0.0 ppm).
    

Diagnostic Chemical Shifts (Table 2):

SpeciesHybridizationChemical Shift (

, ppm)
Interpretation
Boronic Acid (

)

(Trigonal)
28 - 32 ppm Broad singlet. Active species.
Boroxine (Anhydride)

(Trigonal)
33 - 36 ppm Slightly downfield. Reversible dehydration.
Boronate Ester (Pinacol)

(Trigonal)
30 - 34 ppm Similar to acid, check

NMR for pinacol methyls.
MIDA Boronate

(Tetrahedral)
10 - 15 ppm Sharp signal. Upfield shift confirms coordination.
Boric Acid (

)

~19 - 20 ppm Decomposition Product.
Borate Anion (

)

1 - 5 ppm Indicates basic contamination.
Protocol: Storage and Handling
  • Temperature: Store 2-heterocyclic boronic acids at -20°C. MIDA boronates can be stored at room temperature.

  • Atmosphere: Flush containers with Argon/Nitrogen after use. Moisture accelerates protodeboronation.

  • "Use it or Lose it": If you must synthesize a free 2-pyridyl boronic acid, use it immediately in the next step. Do not attempt to isolate and store it.

  • Recrystallization: If a boronic acid has partially dehydrated to the boroxine (anhydride), it can often still be used, but the stoichiometry must be adjusted. If it has decomposed to boric acid (signal at ~20 ppm), discard it.

References

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][2] Journal of the American Chemical Society, 129(21), 6716–6717.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(31), 10891–10902.

  • Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 49(15), 2768–2771.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Troubleshooting & Optimization

Improving yields in sterically hindered Suzuki couplings of benzofuro-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuro-Pyridine Cross-Coupling Optimization

Subject: Troubleshooting & Improving Yields in Sterically Hindered Suzuki-Miyaura Couplings Ticket ID: BFP-SUZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scaffold Challenge

Benzofuro-pyridines represent a unique challenge in cross-coupling. You are fighting a war on three fronts:

  • Electronic Deactivation: The pyridine nitrogen is a potent ligand that can displace phosphines, poisoning the Palladium center (formation of inactive L2Pd(Ar)X resting states).

  • Steric Wall: Substituents at the C4 (pyridine ring) or C6/C7 (benzofuran ring) positions create a "steric bowl" that inhibits the approach of the boronic species during transmetallation.

  • Protodeboronation: The electron-rich nature of the benzofuran ring, often coupled with heteroaryl boronic acids, accelerates hydrolytic C-B bond cleavage before coupling can occur.

This guide abandons "standard" conditions (like Pd(PPh3)4) which are destined to fail here. We focus on bulky, electron-rich ligand systems and controlled-release boron strategies .

Phase 1: Diagnostic & Decision Logic

Before altering your reaction, identify your failure mode. Use the logic flow below to select the correct optimization module.

TroubleshootingLogic Start Analyze Crude LCMS/NMR Result What is the major species? Start->Result SM_Recov Starting Halide Recovered (Low Conversion) Result->SM_Recov > 50% SM Deboron Protodeboronated Species (Ar-H observed) Result->Deboron Boronic Acid Consumed Homo Homocoupling (Ar-Ar) Result->Homo Oxidative Dimer Action1 ISSUE: Catalyst Poisoning or Failed Oxidative Addition GO TO: MODULE 1 (Catalysts) SM_Recov->Action1 Action2 ISSUE: Transmetallation too slow vs. Hydrolysis GO TO: MODULE 2 (Bases/Solvents) Deboron->Action2 Action3 ISSUE: Oxygen presence or Disproportionation GO TO: Degassing Protocol Homo->Action3

Figure 1: Diagnostic Logic Tree for Suzuki Coupling Failures.

Phase 2: The "Engine" (Catalyst & Ligand Selection)

The Problem: Standard phosphines (PPh3, dppf) bind too tightly or lack the bulk to force the reductive elimination in hindered systems. The Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (PEPPSI).

Primary Recommendation: The Buchwald Systems

These ligands are electron-rich (facilitating oxidative addition of chlorides) and extremely bulky (accelerating reductive elimination).

Catalyst GenerationLigandBest For...[1][2][3][4]Why it works
XPhos Pd G3/G4 XPhos General Hindrance. The workhorse for ortho-substituted couplings.The isopropyl groups on the biaryl backbone provide a "roof" over the metal, preventing Pd-dimer formation.
SPhos Pd G3/G4 SPhos Heteroaryl Chlorides. Best if the halide is on the pyridine ring.High electron density boosts oxidative addition into the electron-deficient pyridine C-Cl bond.
RuPhos Pd G3/G4 RuPhos Electron-Rich Substrates. Excellent for secondary alkyl amines or alkoxides, but also robust for hindered C-C bonds.
Secondary Recommendation: The PEPPSI Rescue

If Buchwald ligands fail, switch to Pd-PEPPSI-IPr .

  • Mechanism: The "Throw-away" pyridine ligand stabilizes the Pd(II) precatalyst but dissociates easily to reveal the bulky NHC ligand.

  • Advantage: Extremely resistant to air and moisture; the NHC ligand pushes electron density onto the metal, stabilizing the oxidative addition intermediate against poisoning by your benzofuro-pyridine nitrogen [1].

Phase 3: The "Environment" (Bases, Solvents, & Boron)

The Problem: Protodeboronation . In hindered systems, the Transmetallation step is slow (steric clash). This leaves the activated boronate species exposed to water/base for too long, leading to hydrolysis (Ar-B(OH)2


 Ar-H).
Strategy A: The "Anhydrous" Misnomer

Suzuki coupling requires trace water for the oxo-palladium pathway, but bulk water kills hindered boronic acids.

  • Fix: Use K3PO4 (tribasic potassium phosphate) . It buffers the pH effectively.

  • Solvent: Switch to 1,4-Dioxane or Toluene with a strictly controlled water ratio (e.g., 10:1 or 20:1), rather than 4:1.

Strategy B: Slow-Release Boron (MIDA Boronates)

If your boronic acid degrades faster than it couples, use MIDA boronates.

  • Concept: The MIDA ester is inert. Under hydrolytic conditions (aq. K3PO4), it slowly hydrolyzes to release the active boronic acid at the same rate it is consumed by the catalyst. This keeps the standing concentration of sensitive boronic acid low, minimizing side reactions [2].[5][6]

Phase 4: Experimental Protocols

Protocol A: The "High-Performance" Standard (Buchwald G3/G4)

Use this for initial optimization of sterically congested benzofuro-pyridines.

  • Charge Reaction Vial:

    • Benzofuro-pyridine halide (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

    • XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

    • K3PO4 (finely ground, 2.0 - 3.0 equiv)

  • Solvent Addition:

    • Add 1,4-Dioxane (0.2 M concentration relative to halide).

    • Add Degassed Water (ratio 10:1 Dioxane:Water). Crucial: Do not use anhydrous conditions for G3 precatalysts; they require base activation.

  • Degas: Sparge with Argon/Nitrogen for 5 minutes. Cap tightly.

  • Reaction: Heat to 80–100 °C for 2-12 hours.

    • Note: If conversion stops at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).

Protocol B: The "Rescue" Protocol (PEPPSI-IPr)

Use this if Protocol A yields <20% or if the substrate is extremely electron-deficient.

  • Charge Reaction Vial:

    • Halide (1.0 equiv)

    • Boronic species (1.5 equiv)

    • Pd-PEPPSI-IPr (2-5 mol%)

    • K2CO3 (3.0 equiv) or Cs2CO3 (for higher solubility).

  • Solvent: THF or Toluene/Isopropanol (4:1) .

  • Temperature: 60–80 °C. PEPPSI catalysts are often active at lower temperatures, reducing thermal degradation of the boronic acid [3].

Visualizing the Steric Bottleneck

The following diagram illustrates why hindered couplings fail at the transmetallation step and how bulky ligands (L) solve this by enforcing a specific geometry.

CatalyticCycle cluster_fail Failure Mode Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X-L) Pd0->OxAdd Fast with e- rich Ligands TransMet Transmetallation (Steric Bottleneck!) OxAdd->TransMet Base Exchange RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar'-L SideRxn Protodeboronation (Ar'-H) TransMet->SideRxn Slow Transmetallation leads to Hydrolysis RedElim->Pd0 Cycle Repeats Substrate Benzofuro-pyridine Halide Substrate->OxAdd Boron Boronic Acid + Base Boron->TransMet

Figure 2: The Steric Bottleneck at Transmetallation. Bulky ligands accelerate the step from Transmetallation to Reductive Elimination, outcompeting the side reaction.

Frequently Asked Questions (FAQs)

Q: My benzofuro-pyridine has a chloride at C4 and a bromide at C7. Which will couple first? A: Generally, the bromide (C7) reacts significantly faster than the chloride. However, if the C7 position is sterically crowded (e.g., a methyl group at C6) and you use a specialized chloride-activating ligand (like SPhos), you might see competitive coupling. To couple the chloride exclusively, you would typically need to convert the bromide to a protected species or use a specific catalyst screen, but standard oxidative addition kinetics favor Br > Cl.

Q: I see a lot of "homocoupling" of my boronic acid. What is wrong? A: Homocoupling (Ar-Ar) is an oxidative process.

  • Oxygen Leak: Ensure your inert atmosphere is rigorous.

  • Excess Catalyst: High Pd loading can sometimes promote this.

  • Wrong Solvent: Switch from alcoholic solvents to Toluene or Dioxane.

Q: Can I use Pd(dppf)Cl2? It works for my other pyridine projects. A: For unhindered pyridines, yes. For hindered benzofuro-pyridines, Pd(dppf)Cl2 often fails because the bite angle is not optimized for crowding, and the ferrocene ligand is not bulky enough to prevent the pyridine nitrogen from coordinating to the Pd center (forming an inactive resting state). Stick to monodentate bulky phosphines (Buchwald) or NHCs.

References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Catalyst."[7][8] Chemistry – A European Journal.[8]

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Controlled Release of Boronic Acids." Journal of the American Chemical Society.

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

Sources

Technical Support Center: Overcoming Solubility Challenges with (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the aqueous solubility of this compound. As a novel heterocyclic boronic acid, its solubility behavior is critical for successful application in various experimental settings, from biological assays to synthetic reactions. This document offers a systematic approach to identifying and resolving solubility issues, ensuring reliable and reproducible results.

I. Understanding the Challenge: Why is (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid Prone to Solubility Issues?

(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid possesses a complex, polycyclic aromatic structure. While the benzofuran and pyridine rings are common in medicinal chemistry[1][2], their fusion results in a rigid, planar molecule that can favor strong crystal lattice packing, making it difficult for water molecules to solvate. Furthermore, boronic acids are known to form less soluble, cyclic anhydrides called boroxines through intermolecular dehydration, especially in the solid state or in non-polar solvents[3].

The pyridine nitrogen in the fused ring system introduces a basic center, while the boronic acid group is acidic. This amphoteric nature means that the compound's net charge and, consequently, its solubility are highly dependent on the pH of the aqueous medium[4][5].

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to guide you through a logical progression of troubleshooting steps, from initial observations to advanced solubilization techniques.

Q1: My (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is not dissolving in my aqueous buffer. What is the first step?

A1: Characterize the problem systematically.

Before attempting various solubilization methods, it is crucial to quantify the extent of the solubility issue. A common initial step is to determine the kinetic and thermodynamic solubility of your compound.

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery to get a rapid assessment of solubility. It involves dissolving the compound in an organic solvent like DMSO first, and then adding this stock solution to the aqueous buffer. Precipitation is monitored over a short period.[6][7]

  • Thermodynamic Solubility: This is the "gold standard" for solubility measurement, representing the true equilibrium solubility of the compound in a given solvent. It is determined by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours) with agitation.[7][8]

A significant difference between kinetic and thermodynamic solubility can indicate that the compound is precipitating out of a supersaturated solution, a common issue with compounds initially dissolved in a strong organic solvent.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

  • Add an excess amount of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid to a known volume of your aqueous buffer in a glass vial.

  • Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Q2: How does pH affect the solubility of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid, and how can I optimize it?

A2: pH is a critical factor due to the compound's amphoteric nature.

The pyridine nitrogen can be protonated at acidic pH, forming a more soluble cationic species. The boronic acid group has a pKa typically in the range of 8-10 for arylboronic acids and will deprotonate at basic pH to form a more soluble anionic boronate[3][4]. The pKa of the pyridine moiety in similar fused systems can be estimated to be around 4-5[4]. Therefore, the compound is expected to have its lowest solubility at its isoelectric point, where the net charge is zero.

Troubleshooting Workflow for pH Optimization:

A Determine pKa of the compound B Prepare a series of buffers with varying pH (e.g., pH 2 to 10) A->B C Measure thermodynamic solubility at each pH B->C D Plot solubility vs. pH to identify the optimal range C->D E Select buffer with highest solubility for your experiment D->E

Sources

Minimizing homocoupling side reactions when using benzofuro-pyridine boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuro-Pyridine Challenge

Welcome to the technical support center. You are likely here because you are observing the formation of symmetrical biaryl impurities (dimers) during the coupling of benzofuro-pyridine boronic acids.

This scaffold presents a unique "perfect storm" for homocoupling:

  • Electronic richness: The benzofuran moiety increases the nucleophilicity of the boronate, making it prone to oxidative dimerization before it can transmetallate.

  • Lewis Basicity: The pyridine nitrogen can coordinate to the Palladium center, retarding the catalytic cycle and leaving the active catalyst vulnerable to oxidation by trace oxygen.

  • Solubility: These fused heterocycles often require high dilution or polar solvents, which can exacerbate oxygen solubility.

This guide moves beyond basic "degassing" and explores the mechanistic levers you can pull to suppress the oxidative homocoupling pathway (


).

Module 1: The Oxygen Factor & Degassing Protocols

The Mechanism of Failure

Homocoupling is primarily an oxidative process. It does not occur via the standard catalytic cycle but through a "parasitic" pathway where Oxygen acts as a re-oxidant.

In the presence of O


, the Pd(0) species or the Pd(II)-aryl intermediate forms a Peroxo-Palladium complex . This species reacts with two equivalents of your boronic acid to release the homocoupled dimer and water.
Protocol: The "Freeze-Pump-Thaw" Standard

For benzofuro-pyridines, simple nitrogen sparging (bubbling) is often insufficient due to the scaffold's sensitivity. We recommend the Freeze-Pump-Thaw (FPT) method for small-to-medium scale (<5g).

Step-by-Step FPT Cycle:

  • Seal: Place solvent/reagents in a Schlenk flask or heavy-walled pressure vial. Seal tightly.

  • Freeze: Submerge the vessel in liquid nitrogen until the solvent is completely frozen.

  • Pump: Open the vessel to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the vacuum line. Remove the flask from LN2 and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.

  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).

Expert Insight: If you observe the reaction mixture turning black (Pd precipitation) immediately upon heating, your degassing was insufficient. The black precipitate is Pd-black, often formed after the catalyst is "spent" on oxidizing your boronic acid.

Module 2: Reaction Engineering (Kinetic Control)

The "Slow Addition" Technique

Homocoupling is second-order with respect to the boronic acid concentration (


), whereas cross-coupling is first-order (

).

By keeping the instantaneous concentration of the benzofuro-pyridine boronic acid low, you statistically favor the cross-coupling event.

Protocol:

  • Setup: Dissolve the Aryl Halide and Catalyst in the reaction vessel.

  • Feed Stock: Dissolve the Benzofuro-pyridine boronic acid (1.2 – 1.5 equiv) in the minimum amount of degassed solvent in a separate syringe.

  • Injection: Use a syringe pump to add the boronic acid solution dropwise over 1–2 hours at the reaction temperature.

Base Selection: The "Fork in the Trail"

The choice of base dictates the transmetallation pathway.

  • Path A (Boronate Pathway): Requires hydroxide/alkoxide bases. Fast, but higher risk of homocoupling if O

    
     is present.
    
  • Path B (Hydroxy-Pd Pathway): Uses weak bases (Carbonates/Phosphates) in wet solvents. Often safer for sensitive heterocycles.

Recommendation: For benzofuro-pyridines, avoid strong hydroxides (NaOH/KOH). Use K


PO

or Cs

CO

in a dioxane/water mixture. The mild basicity minimizes protodeboronation (a competing side reaction) while sufficiently activating the boron.

Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Oxidative Homocoupling pathway.

Suzuki_Homocoupling Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Peroxo Peroxo-Pd Complex [Pd(O2)] Pd0->Peroxo + O2 (Leak) TransMet Transmetallation OxAdd->TransMet Boronate Benzofuro-Pyridine Boronic Acid Boronate->TransMet Base Activation Oxygen Dissolved O2 (Contamination) Homocouple HOMOCOUPLING (Ar-Ar Dimer) Peroxo->Homocouple + 2 equiv Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Desired Product (Ar-Ar') RedElim->Product

Caption: Figure 1. The "Parasitic" Oxidative Homocoupling pathway (Red) competes with the productive catalytic cycle (Blue) when Oxygen is present.

Module 4: Troubleshooting & FAQ

Symptom-Based Troubleshooting
SymptomDiagnosisCorrective Action
Black precipitate forms <5 mins into reaction. Rapid Catalyst Death. Oxygen has oxidized the phosphine ligands or the Pd(0) directly.Switch to FPT degassing . Add 1-2 mol% extra ligand (e.g., PPh3 or SPhos) to scavenge trace O

.
TLC shows a spot just above the product. Homocoupling. The dimer is often non-polar and runs slightly higher than the cross-coupled product.Implement Slow Addition (Module 2). Switch solvent to degassed n-Butanol (reduces O

solubility compared to THF/Dioxane).
Starting Material (Halide) remains, Boronic Acid is gone. Protodeboronation. The boronic acid lost its B(OH)

group before coupling.
This is not homocoupling, but often confused with it. Switch to anhydrous conditions (Dioxane/CsF) or lower the reaction temperature.
Yield is low (<40%), but no dimer observed. Pd-N Coordination. The pyridine nitrogen is poisoning the catalyst.Switch to a Buchwald Pre-catalyst (e.g., XPhos Pd G3). The bulky ligand prevents the pyridine N from binding to the Pd center.
Frequently Asked Questions

Q: Can I use a sacrificial reductant to stop homocoupling? A: Yes. Adding 10–20 mol% of Potassium Formate can help. It acts as a mild reductant, scavenging the Peroxo-Pd species and returning it to the active Pd(0) state without interfering with the main cycle [1].

Q: Why does my benzofuro-pyridine couple fine on 50mg scale but fails on 5g? A: Surface-area-to-volume ratio. On small scales, the headspace is easily purged. On larger scales, sparging is less efficient at removing dissolved O


 deep in the liquid. Increase sparging time to 1 hour or use a gas dispersion tube (fritted glass) for better bubbling.

Q: Is the "Damp Solvent" method (Lennox-Lloyd-Jones) applicable here? A: Proceed with caution. While adding controlled water (e.g., 5 equivalents) accelerates transmetallation via the Hydroxy-Pd pathway [2], benzofuro-pyridines are prone to hydrolysis. We recommend starting with anhydrous dioxane and using Cs


CO

as the base, which naturally contains trace water sufficient for activation but limits hydrolytic degradation.

References

  • Suppression of Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: Journal of Organic Chemistry (Eli Lilly Process Research). Context: Establishes the use of formate and rigorous sparging to eliminate oxidative dimers. URL:[Link]

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Source: Angewandte Chemie International Edition (Lennox & Lloyd-Jones).[1] Context: The authoritative review on the mechanistic pathways (Boronate vs. Hydroxy-Pd) and the role of base/water. URL:[Link]

  • Oxidative Homocoupling of Boronic Acids: Mechanism and Synthetic Utility. Source: Chemical Reviews (Adrio & Hii). Context: Detailed mechanistic breakdown of how Oxygen facilitates the homocoupling reaction. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of novel chemical entities is paramount. This guide provides a detailed, field-tested protocol for the safe handling and disposal of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid. As a complex heterocyclic boronic acid, this compound requires a disposal plan rooted in a thorough understanding of its constituent chemical moieties: the boronic acid group, the fused benzofuran-pyridine core, and its potential reactivity. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

Hazard Assessment: A Proactive Approach to Safety

  • Boronic Acid Group: Boronic acids as a class are known to be irritants. Analogous compounds like phenylboronic acid and pyridine-3-boronic acid are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

  • Heterocyclic Core: The benzofuro[2,3-b]pyridine structure is a complex aromatic system. While specific toxicity data is absent, nitrogen-containing heterocyclic compounds can possess biological activity and should be handled with care.

  • Reactivity: Boronic acids are generally stable but can be incompatible with strong oxidizing agents.[4] They are also known to form reversible covalent complexes with diols, a property that does not pose a disposal hazard but is central to their chemistry.[5]

Based on these structural analogies, (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid must be managed as a hazardous chemical. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][6]

Table 1: Anticipated GHS Hazard Classifications
Hazard CategoryClassificationRationale & Representative Citations
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for analogous compounds like phenylboronic acid.[7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common classification for boronic acid derivatives.[1][2][3]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)A common classification for boronic acid derivatives.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of fine dust should be avoided.[1][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure all necessary safety measures are in place. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection: A fully fastened laboratory coat.

  • Footwear: Closed-toe shoes.[1]

Step-by-Step Disposal Protocol

The cornerstone of safe disposal is rigorous waste segregation. Never mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process for handling waste generated from (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid.

G start Waste Generation (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid solid Solid Waste (Contaminated PPE, Weigh Paper, Absorbents) start->solid Type of Waste? liquid Liquid Waste (Reaction Solutions, Solvents, Rinsate) start->liquid container Empty Containers (Glass Vials, Plastic Bottles) start->container solid_proc Place in designated, sealed, and labeled solid hazardous waste container. solid->solid_proc liquid_proc Collect in designated, sealed, and labeled liquid hazardous waste container (HDPE or Glass). Use a funnel. liquid->liquid_proc container_proc Step 1: Triple rinse with appropriate solvent in a fume hood. Step 2: Collect all rinsate as liquid hazardous waste. container->container_proc end Store Sealed Waste Containers in Satellite Accumulation Area. Contact EHS for Pickup. solid_proc->end liquid_proc->end rinsed_container Deface original label. Dispose of rinsed container per institutional guidelines (e.g., lab glass recycling). container_proc->rinsed_container

Caption: Waste Disposal Workflow for (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid.

I. Solid Waste Disposal
  • Collection: All solid materials that have come into direct contact with (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid must be treated as hazardous waste. This includes:

    • Contaminated gloves, weigh papers, and bench paper.

    • Used silica gel from chromatography.

    • Spent absorbent materials from spill cleanup.

  • Containment: Place these materials immediately into a designated, sealable container for solid hazardous waste.[1] A high-density polyethylene (HDPE) pail or a properly lined cardboard box is typically appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid".[1] Keep the container closed at all times except when adding waste.

II. Liquid Waste Disposal
  • Collection: Collect all solutions containing the title compound, including reaction mixtures, mother liquors, and solvent rinses.

  • Containment: Use a designated, sealable container for liquid hazardous waste, such as an HDPE or glass bottle.[1] Always use a funnel when transferring liquids to prevent spills.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents by their full name, including solvents.

  • Causality Note: Do not mix boronic acid waste with strong acids, bases, or oxidizers in the same waste container. Boronic acids can react with bases to form boronate salts, which, while useful for extractions, can alter the characteristics of the waste stream.[8][9] Keeping waste streams separate prevents unforeseen reactions and simplifies disposal for your EHS office.

III. Decontamination of Empty Containers

Empty containers that once held (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid must be decontaminated before being recycled or discarded.

  • Procedure: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone, or the solvent used in your process).[1]

  • Rinsate Collection: Each rinse must be collected and added to your liquid hazardous waste container.[1] This rinsate is considered hazardous.

  • Final Disposal: Once triple-rinsed, the container can be disposed of according to your institution's policy for decontaminated lab glass or plastic. Deface the original label to prevent confusion.

Spill Management Protocol

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves volatile solvents outside of a fume hood, evacuate the area and contact your institution's EHS department.[10]

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Section 2.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed hazardous waste container.[11] For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[12]

  • Absorption: Apply the absorbent material, working from the outside of the spill inward to prevent spreading.[12]

  • Collection: Once the material is absorbed, carefully scoop it into a designated solid hazardous waste container.

  • Surface Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the used cloth in the solid hazardous waste container.

  • Reporting: Report the spill to your supervisor and your institution's EHS department, even if you have cleaned it up yourself.[1]

Regulatory Context and Waste Characterization

While a specific EPA hazardous waste code may not be listed for this novel compound, it must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA). Your institution's EHS office will make the final determination, but the waste will likely be managed based on its characteristics (ignitability, corrosivity, reactivity, toxicity). Given the compound's structure and data from analogues, it would be prudently managed as a toxic chemical waste.[13]

References

  • Environmental Protection Agency (EPA). (n.d.). Pesticides - Fact Sheet for Boric acid. Retrieved from [Link]

  • NICNAS. (2019). Boric acid and precursors to boric acid: Environment tier II assessment. Australian Department of Health. Retrieved from [Link]

  • Government of Canada. (2016). Risk Management Scope for Boric Acid, Its Salts and Its Precursors. Retrieved from [Link]

  • Wikipedia. (n.d.). Boric acid. Retrieved from [Link]

  • Bolt, H. M., Başaran, N., & Duydu, Y. (2012). Human Environmental and Occupational Exposures to Boric Acid: Reconciliation with Experimental Reproductive Toxicity Data. Journal of Toxicology and Environmental Health, Part A, 75(13-15), 877-884.
  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). BORIC ACID. Retrieved from [Link]

  • CymitQuimica. (2024). Safety Data Sheet - (2-Methyl-5-pyridin-3-yl)boronic acid.
  • Vedejs, E., & Chapman, R. W. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(1), 19-22. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Vector SDS and Chemical Management. (2009). Boric acid - Safety Data Sheet. Retrieved from [Link]

  • Greenbook.net. (2015). Safety Data Sheet OSHA Hazard Communication Standard 29 CFR 1910.1200. Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • UCSB Nanofab Wiki. (n.d.). Boric Acid MSDS. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Methylboronic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. ChemInform, 34(4).
  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2848. Retrieved from [Link]

  • University of Cincinnati Environmental Health & Safety. (2026). Advisory 7.3 - Hazardous Chemical Waste Management. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Federal Register. (2000). Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes.... Retrieved from [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2848. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Fused Heterocyclic Boronic Acid CAS: N/A (Treat as Novel Chemical Entity) Hazard Banding: Control Band 3 (Potent/Toxic) [Inferred]

As a Senior Application Scientist, my directive is clear: Absence of evidence is not evidence of absence. Because specific toxicological data (LD50, OEL) for (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is likely absent from public registries, you must adopt a "Read-Across" Risk Assessment .

This molecule combines a Boronic Acid moiety (typically an irritant, potential reproductive toxin) with a Benzofuro-pyridine core (biologically active pharmacophore, potential hepatotoxin/kinase inhibitor). Do not treat this merely as a "standard organic solid."

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin: Zero-tolerance for contact. The lipophilic heterocyclic core facilitates dermal absorption.

  • Inhalation: High risk during weighing (electrostatic dust).

Risk-Based PPE Matrix

This matrix is designed not just for "compliance," but for permeation resistance against the solvents likely used with this compound (e.g., DMSO, DMF, Methanol).

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Double Gloving Protocol Inner: Nitrile (2.5 mil)Outer: Nitrile (4-5 mil) or Laminate (Silver Shield®)Boronic acids can complex with carbohydrates; however, the solvent vector is the real risk. Standard nitrile degrades in <15 mins with DMF/DCM. The air gap between gloves reduces diffusion rate by orders of magnitude.
Eye & Face Chemical Splash Goggles (Indirect Vent)Avoid standard safety glasses.Boronic acid dust is a severe mucosal irritant (H319). Goggles provide a seal against airborne particulates that glasses cannot offer.
Respiratory Engineering Controls First. If hood work is impossible: P100/N99 Respirator (Full Face).The benzofuro-pyridine core suggests high potency. Inhalation of nanogram quantities could trigger sensitization or systemic toxicity.
Body Tyvek® Lab Coat (Closed front) + Sleeve Covers Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and incidental splashes.

Operational Protocol: Step-by-Step

Phase A: Weighing & Solid Transfer (Highest Risk)

Dry heterocyclic boronic acids are often electrostatic and "fluffy," leading to aerosolization.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the compound.

  • Draft Protection: Place the balance inside the fume hood. If the balance is external, use a powder containment enclosure .

  • Technique: Do not dump. Spatulate small amounts. If the powder sticks to the spatula, do not flick it. Wash it off into the reaction vessel with the reaction solvent.

Phase B: Solubilization & Reaction

Once in solution (DMSO/DMF), the risk of dermal absorption increases significantly.

  • Glove Check: Inspect outer gloves immediately after adding solvent.

  • Venting: Boronic acids can release pressure during Suzuki couplings (if heated). Ensure reaction vessels are properly vented to a scrubber or inert gas line.

  • Sharps: Use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the solution.

Phase C: Quenching & Disposal

Boronic acids require specific waste stream management.

  • Quenching: Treat residual solids with 10% Hydrogen Peroxide (H₂O₂) only if the protocol explicitly calls for oxidative deborylation to a phenol for disposal (rare). Otherwise, dispose of as Hazardous Organic Solid .

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" based on the solvent. Do not mix with strong oxidizers (e.g., Nitric Acid) as boronic acids can react exothermically.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for PPE and engineering controls based on the physical state of the compound.

SafetyProtocol Start START: Assess State Solid STATE: Dry Solid (Weighing/Transfer) Start->Solid Solution STATE: In Solution (Reaction/Workup) Start->Solution Spill EMERGENCY: Spill Solid->Spill Static Is Powder Electrostatic? Solid->Static Solution->Spill Solvent Solvent Type? Solution->Solvent CleanUp 1. Evacuate Area 2. Don Full PPE 3. Absorb with Vermiculite 4. Do NOT use water (spreads organic) Spill->CleanUp Static_Yes Use Anti-Static Gun + Powder Enclosure Static->Static_Yes Yes Static_No Standard Fume Hood (Sash < 18 inches) Static->Static_No No DMSO_DMF DMSO/DMF/DCM: REQ: Double Nitrile or Silver Shield Solvent->DMSO_DMF Permeable Alcohol Methanol/Ethanol: REQ: Single Nitrile (Change every 30m) Solvent->Alcohol Standard

Caption: Decision matrix for PPE selection based on physical state and solvent permeability risks.

Emergency Response (Specific to Boronic Heterocycles)

Scenario: Skin Exposure (Solution)

  • Immediate Drench: Do not wipe. Wiping drives the chemical deeper into the dermis.

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Soap: Use a lipophilic surfactant (e.g., mild dish soap) to help solubilize the benzofuro-pyridine core, which is likely water-insoluble.

Scenario: Inhalation (Dust) [1]

  • Evacuate: Move to fresh air immediately.

  • Medical Alert: Inform medical personnel that the compound is a Boronic Acid derivative . This is crucial because boron toxicity (though rare in acute cases) mimics other metabolic poisonings.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Borates. (Used for read-across toxicology of boron moiety). [Link]

Sources

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